2-(2-(4-allyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
The compound 2-(2-(4-allyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione features a benzisoquinolinedione core linked via an ethyl bridge to a 1,2,4-triazole ring substituted with an allyl group and a thioxo (C=S) moiety. The benzisoquinolinedione scaffold is known for its planar aromatic structure, which facilitates π-π stacking interactions, while the 1,2,4-triazole ring contributes to diverse biological activities due to its heterocyclic nitrogen atoms and sulfur-containing substituents.
Properties
IUPAC Name |
2-[2-(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-2-10-22-15(20-21-19(22)26)9-11-23-17(24)13-7-3-5-12-6-4-8-14(16(12)13)18(23)25/h2-8H,1,9-11H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBURIFZIMZNHEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(4-allyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C₁₄H₁₅N₃O₂S, with a molecular weight of 305.36 g/mol. The structural complexity includes a benzo[de]isoquinoline core linked to a triazole moiety via an ethyl chain. This unique structure is hypothesized to contribute to its biological activities.
Anticancer Activity
Research has demonstrated that derivatives of triazole compounds exhibit significant anticancer effects. For instance, compounds structurally similar to the target molecule have shown promising results against various cancer cell lines. A study indicated that certain triazole derivatives exhibited IC₅₀ values in the low micromolar range against colon carcinoma cells (HCT-116), suggesting effective growth inhibition .
| Compound | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 43.4 |
| 47f | T47D | 27.3 |
These findings suggest that the incorporation of thioxo and allyl groups may enhance the anticancer activity of triazole derivatives.
Antimicrobial Activity
The antimicrobial properties of similar compounds have also been investigated. A study focusing on thiosemicarbazide derivatives reported effective antibacterial activity against pathogenic bacteria, indicating that modifications in the triazole structure could lead to enhanced antimicrobial efficacy . The compound's potential as an antibacterial agent is supported by its structural features that may facilitate interactions with bacterial targets.
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Research has shown that compounds containing thioxo groups can exhibit significant antioxidant activity. In vitro assays have demonstrated that certain thio-containing triazoles effectively scavenge free radicals and inhibit lipid peroxidation . This suggests that our compound may possess similar protective effects against oxidative damage.
Case Studies and Research Findings
- Synthesis and Evaluation : A recent study synthesized various thio-substituted triazoles and evaluated their biological activities. The results indicated that compounds with allyl substitutions showed enhanced anticancer and antimicrobial activities compared to their non-allyl counterparts .
- Mechanistic Insights : Investigations into the mechanism of action revealed that triazole derivatives might induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
- Comparative Studies : Comparative analysis with established drugs highlighted the potential of these novel compounds to serve as lead candidates for further drug development in cancer therapy and infectious diseases .
Scientific Research Applications
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the coupling of benzo[de]isoquinoline derivatives with triazole-containing moieties . The general synthetic route can be outlined as follows:
- Preparation of Triazole Derivative : The initial step involves synthesizing the triazole ring through cyclization reactions involving thiosemicarbazides and appropriate aldehydes or ketones.
- Formation of Benzo[de]isoquinoline Core : The benzo[de]isoquinoline structure is synthesized using cyclization methods that can include the use of palladium-catalyzed reactions for forming carbon-carbon bonds.
- Final Coupling Reaction : The final product is obtained by coupling the triazole derivative with the benzo[de]isoquinoline structure using standard coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Anticancer Properties
Research has indicated that compounds similar to 2-(2-(4-allyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione exhibit significant anticancer activity. For instance:
- In vitro Studies : Various studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-(...) | MCF-7 | 15.72 | Apoptosis |
| 2-(...) | HeLa | 12.53 | Cell Cycle Arrest |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The antimicrobial mechanism generally involves disruption of bacterial cell wall synthesis and function.
Drug Development
Given its promising biological activities, this compound could serve as a lead structure in drug development for:
- Cancer Therapy : Targeting specific pathways involved in tumor growth and survival.
Agricultural Chemistry
The antimicrobial properties suggest potential applications in agricultural settings as a biopesticide or fungicide to protect crops from pathogens.
Case Study 1: Anticancer Activity Evaluation
In a study conducted by the National Cancer Institute (NCI), derivatives of similar compounds were tested against a panel of human tumor cell lines. The results indicated significant growth inhibition across multiple cancer types, supporting further investigation into their therapeutic potential.
Case Study 2: Synthesis and Testing of Analogues
A series of analogues were synthesized based on the core structure of the compound . Their biological activities were evaluated using standard assays for cytotoxicity and antimicrobial efficacy, revealing structure-activity relationships that guide further modifications for enhanced potency.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Structural Analogues Identified:
2-[2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 314261-91-1) Difference: Phenyl group replaces allyl at the triazole N4 position. Impact: The phenyl group enhances lipophilicity (logP ~3.2 vs. The allyl group may confer greater reactivity in covalent binding scenarios.
3’-Substituted-2-aryl-5-methyl-5’-thioxo-4,4’-bi-4H-oxadiazol-3(1'H, 2H)-ones Difference: Oxadiazole replaces benzisoquinolinedione; methyl and aryl groups at triazole positions. Impact: The oxadiazole core reduces aromatic stacking but increases metabolic stability.
2-[2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione Difference: Ethoxy and dimethyl groups on a dithioloquinoline substituent. Impact: Ethoxy groups improve solubility in polar solvents, while the dithioloquinoline moiety may enhance redox activity or metal chelation.
Q & A
Q. What are the common synthetic routes for synthesizing 2-(2-(4-allyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione?
Methodological Answer: The compound is typically synthesized via multi-step reactions involving:
- Cyclization : Reacting thiourea intermediates with acid or base to form the triazole-thione core (e.g., cyclization of 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-aryl thioureas under acidic conditions yields triazole derivatives) .
- Coupling Reactions : Alkylation or nucleophilic substitution to attach the allyl group to the triazole ring, as seen in the synthesis of analogous naphthalimide-triazole conjugates .
- Characterization : Confirmation via -NMR (e.g., δ 2.38 ppm for CH, δ 4.6 ppm for CH-triazole) and mass spectrometry (HRMS for molecular ion validation) .
Q. How is the molecular structure of this compound confirmed experimentally?
Methodological Answer: Structural confirmation relies on:
- X-ray Crystallography : Using programs like SHELXL for refinement of single-crystal data. For example, SHELX software resolves bond lengths (mean C–C = 0.002–0.003 Å) and R-factors (e.g., 0.037) .
- Spectroscopy : -NMR identifies allyl protons (δ 5.0–6.0 ppm for CH=CH–) and benzo[de]isoquinoline aromatic protons (δ 7.5–8.5 ppm). -NMR confirms carbonyl groups (δ 160–180 ppm) .
Q. What key functional groups influence the compound’s bioactivity?
Methodological Answer: Critical groups include:
- Triazole-Thione Moiety : Enhances metal-binding capacity and redox activity, potentially contributing to anti-proliferative effects .
- Benzo[de]isoquinoline-dione Core : Provides planar aromaticity for intercalation with biomolecules (e.g., DNA) and stabilizes the molecule via π-π stacking .
- Allyl Substituent : Introduces steric and electronic effects, modulating solubility and interaction with hydrophobic binding pockets .
Q. Which analytical techniques are used to assess purity and stability?
Methodological Answer:
- HPLC : Quantifies purity (>95% threshold for biological assays) using C18 columns and UV detection (λ = 254 nm) .
- TLC : Monitors reaction progress (silica gel GF, ethyl acetate/hexane eluent) .
- Stability Studies : Accelerated degradation tests under varying pH (1–13), temperature (25–60°C), and light exposure to identify degradation products .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
Methodological Answer:
Q. What experimental design considerations are critical for evaluating anti-proliferative activity?
Methodological Answer:
- Dose-Response Assays : Use MTT/WST-1 assays (0.1–100 µM range) on cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr incubation .
- Control Compounds : Include cisplatin or doxorubicin as positive controls and assess cytotoxicity on non-cancerous cells (e.g., HEK293) .
- Mechanistic Studies : Flow cytometry (apoptosis via Annexin V/PI staining) and ROS detection (DCFH-DA probe) to elucidate pathways .
Q. How can structural derivatives be designed for structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Variation : Modify the allyl group (e.g., propargyl, benzyl) or replace the thioxo group with oxo/seleno analogs .
- Scaffold Hybridization : Fuse with chalcone or pyrazoline moieties to enhance π-conjugation and bioactivity .
- Computational Guidance : Use molecular docking (AutoDock Vina) to prioritize derivatives with high predicted binding affinity to targets like topoisomerase II .
Q. What challenges arise in reproducing synthetic yields across laboratories?
Methodological Answer:
- Reaction Optimization : Adjust solvent polarity (DMF vs. acetic acid) and temperature (reflux vs. microwave) to improve reproducibility .
- By-Product Analysis : LC-MS identifies side products (e.g., over-alkylation) that reduce yield. Purification via column chromatography (silica gel, gradient elution) is critical .
Q. How do computational methods validate experimental findings for this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity (e.g., thione sulfur as nucleophilic site) .
- Molecular Dynamics (MD) : Simulates binding stability in protein pockets (e.g., 100 ns simulations for triazole-thione interactions with EGFR kinase) .
- ADMET Prediction : SwissADME predicts logP (2.5–3.5) and bioavailability to prioritize derivatives .
Q. How is the compound’s stability under oxidative/reductive conditions assessed?
Methodological Answer:
- Oxidative Stress Tests : Treat with HO (1–10 mM) and monitor degradation via HPLC (e.g., thione oxidation to sulfonic acid derivatives) .
- Reductive Conditions : Use NaBH or glutathione to assess reductive deiodination (if applicable) or disulfide formation .
- Kinetic Studies : Pseudo-first-order rate constants (k) calculated from UV-Vis spectral changes (λ = 300–400 nm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
